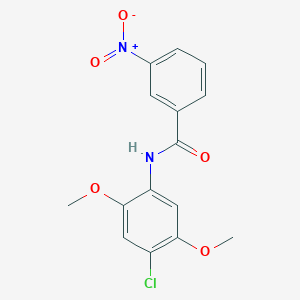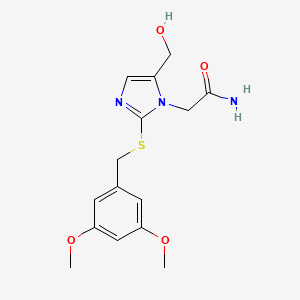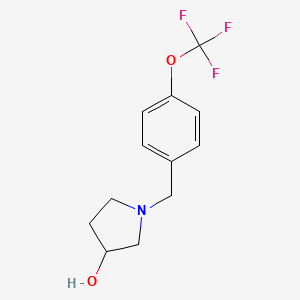
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, also known as CDMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. CDMB is a member of the benzamide family and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the disruption of cell division. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which may contribute to its potential as a treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is its potential as a drug candidate for various diseases, including cancer and bacterial infections. However, there are also limitations to its use in lab experiments, such as its toxicity and potential side effects. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide, including further studies on its mechanism of action and potential applications in drug development. Additionally, research could focus on the synthesis of this compound and the development of more efficient and cost-effective methods for its production. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity in vitro, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVMZWXMWNYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)


![2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793372.png)


![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)